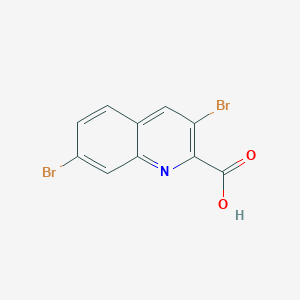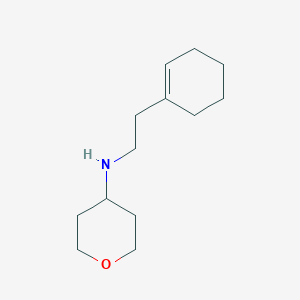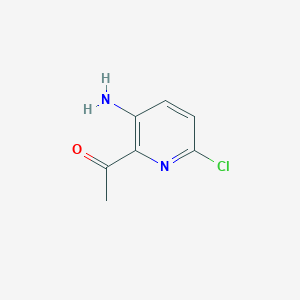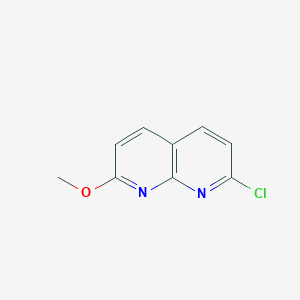
2,6-Dichloro-N-methyl-4-pyridinemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dichloropyridin-4-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a methylamine group attached to the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloropyridin-4-yl)methylamine typically involves the starting material 2,6-dichloropyridine. One common method includes the following steps :
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form an amino group.
Nucleophilic Displacement: The amino group undergoes nucleophilic displacement to yield the final product.
Industrial Production Methods
In industrial settings, the production of (2,6-dichloropyridin-4-yl)methylamine may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
(2,6-dichloropyridin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and trifluoroacetic anhydride are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and palladium catalysts.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amino derivatives.
科学研究应用
(2,6-dichloropyridin-4-yl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as high energy density materials.
作用机制
The mechanism of action of (2,6-dichloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-dichloropyridin-4-yl)methylamine.
4-Amino-2,6-dichloropyridine: Another derivative with similar structural features.
2,4-Dichloro-6-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2,6-dichloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3 |
InChI 键 |
STETVQDKKQCDDL-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)

![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)


![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)

